N-(6-chloropyrimidin-4-yl)acetamide
Overview
Description
N-(6-chloropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It belongs to the pyrimidine class of compounds and is characterized by the presence of a chloropyrimidine moiety attached to an acetamide group . This compound is typically a white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyrimidin-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyrimidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments . The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include pyrimidine N-oxides and dihydropyrimidines.
Scientific Research Applications
N-(6-chloropyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-chloropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromopyrimidin-4-yl)acetamide
- N-(6-fluoropyrimidin-4-yl)acetamide
- N-(6-methylpyrimidin-4-yl)acetamide
Uniqueness
N-(6-chloropyrimidin-4-yl)acetamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs with different substituents . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHWCLWPKKPZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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